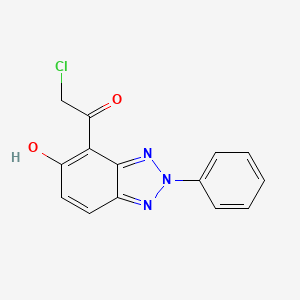
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a chloroacetyl group and a phenyl group attached to a dihydrobenzotriazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one typically involves the reaction of 2-phenyl-2,3-dihydro-1H-benzotriazol-5-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Oxidation Reactions: Formation of phenolic derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学的研究の応用
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Bromoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Iodoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Fluoroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
Uniqueness
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. The chloroacetyl group is more reactive than its bromo, iodo, or fluoro counterparts, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the chloroacetyl group with the benzotriazolone core enhances the compound’s potential for diverse applications in scientific research and industry.
特性
CAS番号 |
860591-27-1 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC名 |
2-chloro-1-(5-hydroxy-2-phenylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(20)13-11(19)7-6-10-14(13)17-18(16-10)9-4-2-1-3-5-9/h1-7,19H,8H2 |
InChIキー |
CHXLENJPYZNOAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)C(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)

